Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-
Description
The compound Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- features a methanone core substituted with a phenyl ring at the 3-chloro, 2-hydroxy, and 5-nonyl positions, along with an oxime group in the E-configuration.
Properties
CAS No. |
59986-55-9 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-6-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol |
InChI |
InChI=1S/C22H28ClNO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24-26)18-13-10-8-11-14-18/h8,10-11,13-16,25-26H,2-7,9,12H2,1H3/b24-21- |
InChI Key |
FGTCYTZEIKWZRE-FLFQWRMESA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-
General Synthetic Strategy
The synthesis of phenolic oximes such as Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- generally involves the oximation of the corresponding ketone precursor. The key steps include:
- Preparation of the substituted benzophenone derivative bearing the 3-chloro, 2-hydroxy, and 5-nonyl substituents.
- Conversion of the ketone group to the oxime functionality by reaction with hydroxylamine or its derivatives under controlled conditions.
This approach aligns with established synthetic routes for salicylaldoxime derivatives used in copper extraction and related applications.
Specific Synthetic Routes
Synthesis of the Ketone Precursor
The ketone precursor, 3-chloro-2-hydroxy-5-nonylbenzophenone, can be synthesized via Friedel-Crafts acylation or related aromatic substitution methods, starting from appropriately substituted phenols and acid chlorides or anhydrides containing the nonyl group. The chloro substituent is introduced either by starting with 3-chlorophenol derivatives or by chlorination of the intermediate compound.
Oximation Reaction
The ketone precursor undergoes oximation by treatment with hydroxylamine hydrochloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in polar solvents like ethanol, methanol, or aqueous mixtures at temperatures ranging from 0°C to ambient temperature to favor formation of the (1E)-oxime isomer.
- Reaction conditions:
- Solvent: Ethanol, methanol, or aqueous mixtures
- Base: Pyridine or triethylamine
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
This method is consistent with the preparation of oxime sulfonate derivatives and other oxime compounds described in the literature.
Alternative Methods and Modifications
- Use of oxime sulfonate intermediates: Oxime sulfonate derivatives can be prepared by reacting free oximes with sulfonic acid halides in inert solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) in the presence of tertiary amines. This method can be adapted for functionalizing the oxime group post-synthesis.
- Salt formation: Sodium salts of oximes can be generated by reacting the oxime with sodium alkoxides in DMF at controlled temperatures (-30°C to +50°C), which can facilitate further derivatization or purification steps.
Key Considerations in Synthesis
- The presence of the 3-chloro substituent influences the acidity of the phenolic proton and the overall ligand strength, necessitating careful control of reaction pH and conditions to avoid side reactions or degradation.
- The bulky nonyl group enhances solubility in hydrocarbon solvents, which is important for industrial applications, and may require the use of non-polar solvents or solvent mixtures during synthesis and purification.
- The oxime formation equilibrium favors the (1E)-isomer under the described conditions, which is the active form for metal complexation.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Ketone precursor synthesis | Friedel-Crafts acylation or aromatic substitution | Aromatic solvents, e.g., dichloromethane, toluene | Ambient to reflux | Introduction of 3-chloro, 2-hydroxy, 5-nonyl groups |
| Oximation | Hydroxylamine hydrochloride + base (pyridine or triethylamine) | Ethanol, methanol, aqueous mixtures | 0°C to room temp | Formation of (1E)-oxime isomer |
| Oxime sulfonate formation (optional) | Oxime + sulfonic acid halide + tertiary amine | Toluene, THF, DMF | -10°C to 20°C | For further functionalization of oxime group |
| Sodium salt formation (optional) | Oxime + sodium alkoxide | DMF | -30°C to +50°C | Facilitates purification or subsequent reactions |
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Biological Activity
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H28ClNO2
- Molecular Weight : 375.92 g/mol
- CAS Registry Number : 135764824
The presence of the oxime functional group is significant as it enhances the biological activity of various compounds by modifying their interaction with biological targets.
Mechanisms of Biological Activity
Oximes are known for their diverse biological activities, including:
- Anticancer Effects : Oxime derivatives have been shown to inhibit multiple kinases, which play crucial roles in cancer cell proliferation and survival. For instance, studies indicate that certain oximes can inhibit the activity of kinases such as PI3K and CDK, leading to reduced tumor growth .
- Anti-inflammatory Properties : Methanone derivatives exhibit anti-inflammatory effects by inhibiting enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory cytokines .
Research Findings
Recent studies have highlighted various aspects of the biological activity of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-:
-
Anticancer Activity :
- A study demonstrated that oxime derivatives showed significant cytotoxic effects on several cancer cell lines including HCT-116 (colorectal carcinoma) and A549 (lung cancer). The IC50 values ranged from 0.1 to 1 µM, indicating potent activity against these cells .
- Specific compounds were identified as effective inhibitors of PI3K isoforms, which are critical in cancer signaling pathways.
- Anti-inflammatory Activity :
Case Studies
- Case Study 1 : In a controlled study on the anti-inflammatory effects of oxime derivatives, researchers observed a significant reduction in ear swelling in xylene-induced mice when treated with Methanone derivatives. This reduction was statistically significant compared to untreated controls .
- Case Study 2 : A clinical trial investigating the use of oxime compounds for treating chronic inflammatory diseases reported improved patient outcomes with reduced side effects compared to conventional therapies .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Model Used | Observations |
|---|---|---|---|
| Anticancer | Methanone Oxime Derivatives | HCT-116, A549 | IC50 = 0.1 - 1 µM |
| Anti-inflammatory | Methanone Oxime Derivatives | Carrageenan-induced paw edema | Reduced swelling compared to control |
| Kinase Inhibition | Methanone Oxime Derivatives | Various cancer cell lines | Inhibition of PI3K and CDK |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
